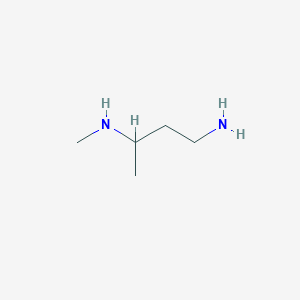

N3-methylbutane-1,3-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H14N2 |

|---|---|

Molecular Weight |

102.18 g/mol |

IUPAC Name |

3-N-methylbutane-1,3-diamine |

InChI |

InChI=1S/C5H14N2/c1-5(7-2)3-4-6/h5,7H,3-4,6H2,1-2H3 |

InChI Key |

JTYYWQRSEPVEHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)NC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N3-Methylbutane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for N3-methylbutane-1,3-diamine, a chiral diamine with applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details potential synthetic pathways, outlines experimental protocols, and presents quantitative data where available.

Introduction

This compound, also known as 3-methyl-1,3-butanediamine, is a diamine with the chemical formula C5H14N2 and a molecular weight of 102.18 g/mol .[1] Its structure features a chiral center at the C3 position, making it a valuable component for the stereospecific synthesis of complex molecules. The presence of two amino groups at the 1 and 3 positions allows for its use as a bidentate ligand in coordination chemistry and as a precursor for the synthesis of various heterocyclic compounds.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H14N2 | [1] |

| Molecular Weight | 102.18 g/mol | [1] |

| CAS Number | 116473-67-7 | [1] |

Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. While specific, detailed experimental protocols for this exact molecule are not abundantly available in peer-reviewed literature, plausible synthetic routes can be extrapolated from established methods for the synthesis of 1,3-diamines. The most promising approaches include the reduction of a suitable aminonitrile precursor and reductive amination of a corresponding amino-carbonyl compound.

Reduction of 3-Amino-3-methylbutanenitrile

A highly probable route to this compound involves the reduction of the nitrile group of 3-amino-3-methylbutanenitrile. This precursor contains the complete carbon skeleton and the tertiary amine-bearing stereocenter of the target molecule. The reduction of the nitrile to a primary amine can be achieved using various reducing agents.

Figure 1: Synthesis of this compound via Reduction of 3-Amino-3-methylbutanenitrile

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

This protocol is based on general procedures for nitrile reduction.

-

Step 1: Setup

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of 3-amino-3-methylbutanenitrile in a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran).

-

-

Step 2: Reduction

-

A reducing agent such as lithium aluminum hydride (LiAlH4) or Raney nickel with hydrogen gas is carefully added to the solution.

-

For LiAlH4 reduction, the mixture is typically stirred at room temperature or gently refluxed for several hours.

-

For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.

-

-

Step 3: Quenching and Workup

-

After the reaction is complete (monitored by TLC or GC-MS), the reaction mixture is cautiously quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

-

Step 4: Purification

-

The crude product is purified by distillation under reduced pressure to yield this compound.

-

Table 2: Potential Reducing Agents for Nitrile Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, reflux | High reactivity, good yields | Highly reactive with water, requires careful handling |

| Raney Nickel / H2 | Ethanol or Methanol, H2 pressure | Cost-effective, scalable | Requires specialized hydrogenation equipment |

| Sodium Borohydride / CoCl2 | Methanol, room temperature | Milder conditions | May have lower yields for some nitriles |

Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines.[3] In a hypothetical pathway to this compound, a suitable keto-amine or amino-aldehyde precursor could be reacted with an amine source in the presence of a reducing agent. For instance, the reductive amination of a hypothetical 3-amino-3-methylbutanal with ammonia would yield the target diamine.

Figure 2: General Workflow for Reductive Amination

Caption: Reductive amination involves imine formation and reduction.

Experimental Protocol (General):

-

Step 1: Imine Formation

-

The carbonyl compound (e.g., 3-amino-3-methylbutanal) and the amine source (e.g., ammonia or an ammonium salt) are dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

-

The reaction is typically carried out at a slightly acidic pH to facilitate imine formation.

-

-

Step 2: Reduction

-

A reducing agent is added to the reaction mixture. Common choices include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are selective for the iminium ion over the starting carbonyl compound.

-

The reaction is stirred at room temperature until the reaction is complete.

-

-

Step 3: Workup and Purification

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The crude product is then purified by column chromatography or distillation.

-

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Features |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Ethanol | Effective at neutral to slightly acidic pH. |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, 1,2-Dichloroethane | Milder and less toxic alternative to NaBH3CN. |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Various | "Green" method, but may require higher pressures. |

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the methyl, methylene, and methine protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H and C-N bonds of the amine functional groups.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the synthesized diamine.

Conclusion

The synthesis of this compound is achievable through established synthetic methodologies, with the reduction of 3-amino-3-methylbutanenitrile being a particularly promising route. Further research and optimization of these proposed methods are necessary to develop a robust and efficient synthesis for this valuable chiral building block. The detailed characterization of the final product is crucial to ensure its suitability for applications in drug discovery and development.

References

In-Depth Technical Guide: N3-Methylbutane-1,3-diamine (CAS 116473-67-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-methylbutane-1,3-diamine, registered under CAS number 116473-67-7, is a chiral diamine that serves as a valuable building block in synthetic organic chemistry. Its structural features, including the presence of both a primary and a tertiary amine, as well as a chiral center, make it a molecule of interest for the development of complex chemical entities, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical and physical properties, and its application in the synthesis of biologically active molecules. Due to the limited availability of public, in-depth experimental data, this document primarily consolidates information from chemical databases and highlights its role as a precursor in the synthesis of pyrimidine derivatives with potential therapeutic applications.

Chemical and Physical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following tables summarize the computed and available experimental data for the compound and its dihydrochloride salt.

Table 1: Physicochemical Data for this compound (CAS: 116473-67-7) [1]

| Property | Value | Source |

| Molecular Formula | C5H14N2 | PubChem |

| Molecular Weight | 102.18 g/mol | PubChem |

| IUPAC Name | 3-methylbutane-1,3-diamine | PubChem |

| Canonical SMILES | CC(C)(CCN)N | PubChem |

| InChI Key | WSDOLNVCEVYCJQ-UHFFFAOYSA-N | PubChem |

| Computed XLogP3 | -0.7 | PubChem |

| Purity (Typical) | ≥95% | Benchchem[2] |

Table 2: Physicochemical Data for 3-Methylbutane-1,3-diamine dihydrochloride (CAS: 100516-73-2) [3]

| Property | Value | Source |

| Molecular Formula | C5H16Cl2N2 | ChemBK |

| Molecular Weight | 175.10 g/mol | ChemBK |

Synthesis and Application

General Synthetic Approaches for 1,3-Diamines

A generalized workflow for the synthesis of a chiral 1,3-diamine might involve a multi-step process starting from a readily available chiral precursor. The introduction of the two amine functionalities would be a key strategic consideration.

Caption: Generalized synthetic workflow for chiral 1,3-diamines.

Application in the Synthesis of Pyrimidine Derivatives

This compound is noted for its use as a building block in the preparation of more complex molecules, particularly heterocyclic compounds. One specific application is in the synthesis of N1-(5-cyclohexylpyrimidin-2-yl)-3-methylbutane-1,3-diamine and related pyrimidine derivatives. These derivatives have been investigated for their potential biological activities.

The general synthetic scheme involves the reaction of a substituted pyrimidine with this compound. The primary amine of the diamine acts as a nucleophile, displacing a leaving group on the pyrimidine ring.

Caption: Reaction scheme for pyrimidine derivative synthesis.

Biological Relevance and Drug Development

While there is no direct evidence of biological studies on this compound itself, its derivatives have been the subject of research in drug development. The pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs. By incorporating the chiral this compound moiety, researchers can explore new chemical space and potentially develop novel therapeutic agents.

Derivatives of similar 1,3-diamines are known to be explored for a variety of biological activities, including their use as organocatalysts in asymmetric synthesis.[2] The chiral nature of this compound is particularly significant in this context, as stereospecificity is often a critical factor for pharmacological activity.

Experimental Data and Protocols

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis of this compound, nor did it provide experimental spectroscopic data (NMR, IR, Mass Spectrometry). The information available is largely limited to computed properties and supplier-provided data. For researchers requiring this compound, it is recommended to source it from a reputable chemical supplier, who may provide a certificate of analysis with more detailed analytical data.

Future Outlook

The utility of this compound as a chiral building block suggests potential for its broader application in the synthesis of novel chemical entities for drug discovery and materials science. Further research into the development of efficient and stereoselective synthetic routes to this compound would be beneficial to the scientific community. Moreover, the exploration of its coordination chemistry and the biological evaluation of its simple derivatives could unveil new and interesting properties.

Disclaimer

The information provided in this document is based on publicly available data and is intended for research and informational purposes only. It is not a substitute for a comprehensive safety data sheet (SDS) or for the user's own risk assessment. All laboratory work should be conducted in accordance with established safety protocols.

References

- 1. 3-Methylbutane-1,3-diamine | C5H14N2 | CID 23279022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylbutane-1,3-diamine | 116473-67-7 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1,3-butanediamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The following table summarizes the available quantitative data for 3-methyl-1,3-butanediamine. It is critical to recognize that most of these values are in silico predictions and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₅H₁₄N₂ | PubChem[1] |

| Molecular Weight | 102.18 g/mol | PubChem[1][2] |

| XLogP3-AA (Computed) | -0.7 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |

| Rotatable Bond Count (Computed) | 2 | PubChem[1] |

| Exact Mass (Computed) | 102.115698455 Da | PubChem[1] |

| Monoisotopic Mass (Computed) | 102.115698455 Da | PubChem[1] |

| Topological Polar Surface Area (Computed) | 52 Ų | PubChem[1] |

| Heavy Atom Count (Computed) | 7 | PubChem[1] |

| Formal Charge (Computed) | 0 | PubChem[1] |

| Complexity (Computed) | 50 | PubChem[1] |

Note: Properties such as boiling point, melting point, density, and solubility are currently not available from experimental sources in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 3-methyl-1,3-butanediamine are not available in published literature. However, this section outlines generalized, standard methodologies that would be appropriate for the experimental determination of these missing values.

1. Determination of Boiling Point (Distillation Method - ASTM D1078)

-

Principle: The boiling point is determined by distilling a small sample of the substance at atmospheric pressure. The temperature of the vapor-liquid equilibrium is recorded.

-

Apparatus: Distillation flask, condenser, calibrated thermometer, heating mantle.

-

Procedure:

-

A measured volume of 3-methyl-1,3-butanediamine is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet.

-

The sample is heated, and the temperature is recorded when the first drop of distillate falls from the condenser.

-

The temperature is monitored until the distillation is complete, and the boiling range is noted.

-

2. Determination of Melting Point (Capillary Method - USP <741>)

-

Principle: A small amount of the solid substance is heated in a capillary tube, and the temperature range over which it melts is observed.

-

Apparatus: Melting point apparatus with a heating block and a calibrated thermometer or digital sensor, capillary tubes.

-

Procedure:

-

A small, dry sample of the solidified compound is packed into a capillary tube.

-

The tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

-

3. Determination of Density (Pycnometer Method - ASTM D891)

-

Principle: The density is calculated from the mass of the substance and the volume it occupies, determined using a calibrated pycnometer.

-

Apparatus: Pycnometer, analytical balance, temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid sample and weighed again.

-

The weight of the sample is determined by subtraction.

-

The volume of the pycnometer is known, allowing for the calculation of density (mass/volume). The measurement is performed at a constant temperature.

-

4. Determination of Solubility (Shake-Flask Method - OECD 105)

-

Principle: A known amount of the substance is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined.

-

Apparatus: Flasks, shaker or stirrer, constant temperature bath, analytical method for quantification (e.g., HPLC, GC).

-

Procedure:

-

An excess amount of 3-methyl-1,3-butanediamine is added to a known volume of the solvent (e.g., water, ethanol).

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The solution is filtered to remove undissolved material.

-

The concentration of the dissolved amine in the filtrate is measured using a suitable analytical technique.

-

Visualizations

As no specific experimental workflows or signaling pathways involving 3-methyl-1,3-butanediamine have been documented, a generalized workflow for the determination of its core physicochemical properties is presented below.

Caption: Generalized workflow for the experimental determination of key physicochemical properties.

References

A Comprehensive Technical Overview of N3-methylbutane-1,3-diamine

This document provides a detailed analysis of the fundamental physicochemical properties of N3-methylbutane-1,3-diamine, a diamine compound of interest in various research and development applications. The focus of this guide is to present the core molecular data, including its molecular formula and molecular weight, in a clear and accessible format for researchers, scientists, and professionals in the field of drug development.

Molecular and Physical Properties

This compound, a substituted alkane diamine, possesses a molecular structure that lends itself to a variety of chemical syntheses. The quantitative molecular data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C5H14N2[1][2] |

| Molecular Weight | 102.18 g/mol [1][2] |

The molecular formula C5H14N2 indicates a composition of five carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms.[1][2] The molecular weight is a critical parameter in experimental design, influencing stoichiometric calculations in chemical reactions and the characterization of synthesized compounds.[1][2]

Structural Information and Connectivity

To visually represent the relationship between the compound's name and its core molecular properties, the following diagram illustrates the logical flow from identification to molecular composition and mass.

Caption: Informational flow from chemical identity to molecular properties.

Experimental Considerations

While specific experimental protocols for this compound are application-dependent, the foundational data provided in this guide is essential for any quantitative experimental work. For instance, in chemical synthesis, the molecular weight is fundamental for calculating molar equivalents of reactants and predicting theoretical yields. In analytical chemistry, this information is crucial for the interpretation of mass spectrometry data and the calibration of other analytical instrumentation.

No specific signaling pathways involving this compound are prominently documented in publicly available literature, as its primary utility is often as a building block in organic synthesis rather than as a biologically active agent in signaling cascades. Therefore, a signaling pathway diagram is not applicable at this time. The provided logical diagram serves to fulfill the visualization requirement by illustrating the core data relationships.

References

Spectroscopic Data for N3-methylbutane-1,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-methylbutane-1,3-diamine is an aliphatic diamine with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its effective utilization. This technical guide provides a summary of the expected spectroscopic data for this compound based on characteristic values for similar aliphatic amines. The information presented herein serves as a foundational resource for researchers working with this and related compounds. While experimental data for this compound is not publicly available, this guide offers predicted values and general experimental protocols to aid in its characterization.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are based on established ranges for aliphatic amines and diamines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H1 (-CH₂-NH₂) | 2.5 - 2.8 | Triplet | 2H |

| H2 (-CH₂-C(CH₃)(NH₂)-) | 1.5 - 1.8 | Triplet | 2H |

| H4 (C(CH₃)₂-NH₂) | 1.0 - 1.3 | Singlet | 6H |

| H5 (-NH₂) | 1.0 - 2.5 | Broad Singlet | 2H |

| H6 (-N(CH₃)H) | 2.2 - 2.6 | Singlet | 3H |

| H7 (-NH-) | 1.0 - 2.5 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂-NH₂) | 40 - 45 |

| C2 (-CH₂-C(CH₃)(NH₂)-) | 25 - 30 |

| C3 (-C(CH₃)₂-NH₂) | 50 - 55 |

| C4 (-(CH₃)₂) | 20 - 25 |

| C5 (-N(CH₃)H) | 30 - 35 |

Table 3: Predicted IR Absorption Data

| Functional Group | Vibration Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands) |

| N-H (secondary amine) | Stretch | 3310 - 3350 | Weak-Medium (one band) |

| N-H | Bend (Scissoring) | 1580 - 1650 | Medium |

| C-H (alkane) | Stretch | 2850 - 3000 | Strong |

| C-N | Stretch | 1020 - 1250 | Medium-Weak |

| N-H | Wag | 665 - 910 | Broad, Strong |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 102 | Molecular Ion [M]⁺• |

| 87 | [M - CH₃]⁺ |

| 72 | [M - C₂H₆]⁺• (α-cleavage) |

| 58 | [M - C₃H₈]⁺• (α-cleavage) |

| 44 | [CH₂=NHCH₃]⁺ |

| 30 | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for aliphatic diamines like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.[1][2] Ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (salt plates or ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for small, volatile molecules.

-

Data Acquisition:

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Aliphatic amines characteristically undergo α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom.[5]

Visualizations

The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A diagram showing the predicted major fragmentation pathways for this compound in EI-MS.

References

A Technical Guide to the Chirality and Stereoisomers of N-methylbutane-1,3-diamine

Introduction

Chirality is a fundamental property of molecules that has profound implications in pharmaceutical science and drug development. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize and characterize individual stereoisomers is of paramount importance.

This technical guide provides a comprehensive overview of the stereochemical considerations for N3-methylbutane-1,3-diamine. It outlines the theoretical basis for its chirality, presents generalized yet detailed protocols for the stereoselective synthesis and chromatographic separation of its enantiomers, and details methods for their characterization. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Molecular Structure and Stereoisomerism

The chemical structure of this compound, as inferred from its name, is characterized by a four-carbon butane backbone with amine functionalities at the C1 and C3 positions, and a methyl group on the nitrogen of the C3 amine.

Structure: H₂N-CH₂-CH₂-CH(NHCH₃)-CH₃

A critical analysis of this structure reveals the presence of a single stereocenter at the C3 carbon. This carbon atom is bonded to four distinct substituent groups:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

A methylamino group (-NHCH₃)

-

An aminoethyl group (-CH₂CH₂NH₂)

The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (R)-N3-methylbutane-1,3-diamine and (S)-N3-methylbutane-1,3-diamine. A 1:1 mixture of these enantiomers constitutes a racemic mixture.

N3-Methylbutane-1,3-diamine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, N3-methylbutane-1,3-diamine (CAS No. 116473-67-7) presents itself as a valuable building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential synthetic routes. While specific biological activity and signaling pathway involvement for this compound are not extensively documented in current literature, this guide also explores the broader context of 1,3-diamine scaffolds in drug discovery.

Physicochemical Properties

This compound, also known as 3-methyl-1,3-butanediamine, is a diamine with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol .[1] Its structure features a chiral center at the C3 position, indicating the potential for stereoisomers.[2] A summary of its key computed physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C5H14N2 | PubChem[1] |

| Molecular Weight | 102.18 g/mol | PubChem[1] |

| CAS Number | 116473-67-7 | PubChem[1] |

| IUPAC Name | 3-methylbutane-1,3-diamine | PubChem[1] |

| SMILES | CC(C)(CCN)N | PubChem[1] |

| Topological Polar Surface Area | 52 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Commercial Availability

This compound and its derivatives are available from several chemical suppliers, primarily for research and development purposes. The compound is offered in its free base form, as a dihydrochloride salt, and with protecting groups such as tert-Butyloxycarbonyl (Boc). The stated purity of the free base is typically around 95%.[2]

| Supplier | Product Name | CAS Number | Notes |

| Benchchem | 3-Methylbutane-1,3-diamine | 116473-67-7 | Catalog No. B174083. For research use only.[2] |

| Biosynth | 3-Methylbutane-1,3-diamine dihydrochloride | 100516-73-2 | Catalog No. AEA51673. Dihydrochloride salt form. |

| LEAP CHEM CO., LTD. | 3-N-Boc-3-methylbutane-1,3-diamine | 880100-43-6 | Boc-protected derivative. |

| Zhengzhou Baoyu Pharmaceutical Co., Ltd. | 3-methylbutane-1,3-diamine | 116473-67-7 | Supplier of the free base. |

| Hangzhou Runyan Pharmaceutical Technology Co., Ltd. | 3-methylbutane-1,3-diamine | 116473-67-7 | Supplier of the free base. |

Synthesis and Experimental Protocols

A potential synthetic precursor to this compound is 4-amino-4-methyl-2-pentanone. The general workflow for such a transformation is outlined below.

Representative Experimental Protocol: Reductive Amination of a β-Hydroxyketone

The following is a representative protocol for a related transformation, the directed reductive amination of β-hydroxy-ketones to 1,3-syn-amino alcohols, which illustrates the general principles that could be adapted for the synthesis of this compound from a suitable precursor.

Materials:

-

β-Hydroxy-ketone (1.0 equiv)

-

Amine (e.g., benzylamine, 1.2 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)4, 1.5 equiv)

-

Polymethylhydrosiloxane (PMHS, 2.0 equiv)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

A solution of the β-hydroxy-ketone and the amine in anhydrous dichloromethane is prepared under an inert atmosphere (e.g., Argon or Nitrogen).

-

The solution is cooled to 0 °C, and titanium(IV) isopropoxide is added dropwise.

-

The reaction mixture is stirred at room temperature for a specified time to facilitate the formation of the intermediate imino alcohol.

-

Polymethylhydrosiloxane (PMHS) is then added as the reducing agent.

-

The reaction is monitored by a suitable technique (e.g., Thin Layer Chromatography or LC-MS) until completion.

-

Upon completion, the reaction is quenched, typically with an aqueous basic solution (e.g., 1M NaOH), and the product is extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired 1,3-amino alcohol.

Role in Drug Development and Signaling Pathways

The 1,3-diamine scaffold is a recurring motif in a variety of biologically active molecules, including pharmaceuticals, agrochemicals, and polymers. These compounds are valued for their ability to serve as versatile building blocks in the synthesis of more complex molecules and as ligands in coordination chemistry.

While no specific biological activities or involvement in signaling pathways have been reported for this compound, the broader class of 1,3-diamines is known to be important in medicinal chemistry. For instance, derivatives of 1,3-diamines have been explored as organocatalysts in asymmetric synthesis, which is crucial for the preparation of chiral drugs.

The logical progression from a simple diamine building block to a potential drug candidate in a signaling pathway context can be visualized as follows:

Researchers interested in utilizing this compound would likely use it as a starting material for the synthesis of more complex molecules with potential biological activity. These new chemical entities would then be screened against various biological targets to identify any potential therapeutic applications. The specific signaling pathways that might be modulated would depend on the nature of the synthesized derivatives and the targets they interact with. The lack of current data on the biological effects of this compound itself highlights an opportunity for further research and exploration in the field of drug discovery.

References

An In-depth Technical Guide on the Safety and Handling of 3-methyl-1,3-diaminobutane

Introduction

3-methyl-1,3-diaminobutane is a diamine with potential applications in various fields, including as a building block in organic synthesis and polymer chemistry. Due to its chemical structure, which includes primary amine functionalities, it is expected to exhibit hazardous properties similar to other short-chain aliphatic amines. This guide provides a detailed overview of the anticipated safety and handling requirements for this compound, aimed at researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on analogous compounds, 3-methyl-1,3-diaminobutane is anticipated to be classified as a hazardous chemical. The primary hazards are expected to include:

-

Flammability: Likely to be a flammable liquid and vapor.

-

Corrosivity: Expected to cause severe skin burns and eye damage.

-

Toxicity: May be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.

-

Irritation: May cause respiratory irritation.

Physicochemical Properties

Quantitative data for 3-methyl-1,3-diaminobutane is limited. The following table summarizes computed data for the target compound and experimental data for a close structural analog, N,N,N',N'-tetramethyl-1,3-butanediamine.

| Property | 3-methyl-1,3-diaminobutane (Computed) | N,N,N',N'-tetramethyl-1,3-butanediamine (Experimental) |

| Molecular Formula | C₅H₁₄N₂ | C₈H₂₀N₂ |

| Molecular Weight | 102.18 g/mol [1] | 144.26 g/mol [2] |

| Boiling Point | Not Available | 165 °C (329 °F) at 760 mmHg[2] |

| Melting Point | Not Available | < -100 °C (-148 °F)[2] |

| Flash Point | Not Available | 45.6 °C (114 °F)[2] |

| Density | Not Available | 0.802 g/cm³ at 20 °C (68 °F)[2] |

| Vapor Pressure | Not Available | 1.64 mmHg at 20 °C (68 °F)[2] |

| Solubility | Not Available | Soluble in water[2] |

Toxicological Data

No specific toxicological data is available for 3-methyl-1,3-diaminobutane. The table below presents data for analogous compounds to provide an indication of potential toxicity.

| Hazard | Analogous Compound | Data |

| Acute Oral Toxicity | N-Methyl-1,3-propanediamine | Category 4 (Harmful if swallowed)[3] |

| Acute Dermal Toxicity | N,N,N',N'-tetramethyl-1,3-butanediamine | Category 3 (Toxic in contact with skin)[2] |

| Acute Inhalation Toxicity | N-Methyl-1,3-propanediamine | Category 1 (Fatal if inhaled)[3] |

| Skin Corrosion/Irritation | N,N,N',N'-tetramethyl-1,3-butanediamine | Category 1B (Causes severe skin burns and eye damage)[2] |

| Serious Eye Damage/Irritation | N,N,N',N'-tetramethyl-1,3-butanediamine | Category 1 (Causes serious eye damage)[2] |

| Specific Target Organ Toxicity (Single Exposure) | N-Methyl-1,3-propanediamine | Category 3 (May cause respiratory irritation)[3] |

Experimental Protocols

Standard methodologies for assessing the safety of chemical compounds, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be employed for 3-methyl-1,3-diaminobutane.

Acute Oral Toxicity (OECD 423)

A detailed workflow for determining the acute oral toxicity is presented below. This method involves a stepwise procedure with the use of a limited number of animals.

Skin Corrosion/Irritation (OECD 404)

This protocol involves applying the test substance to the skin of a laboratory animal and observing for signs of corrosion or irritation over a set period.

Handling and Storage

Given the anticipated hazards, strict safety protocols should be followed when handling and storing 3-methyl-1,3-diaminobutane.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential. The following table outlines the recommended PPE.

| Body Part | Recommended Protection | Standard |

| Eyes/Face | Chemical safety goggles and face shield | OSHA 29 CFR 1910.133, EN166[4] |

| Skin | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), and protective clothing to prevent skin exposure. | EN 374 |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors, or a supplied-air respirator in case of high concentrations or emergencies. | OSHA 29 CFR 1910.134, EN 149[4] |

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Store away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and carbon dioxide.[3]

-

The substance may be air and moisture sensitive; consider storing under an inert atmosphere.[4]

Emergency Procedures

A clear and practiced emergency plan is crucial.

First-Aid Measures

| Exposure | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3] |

Spill and Leak Response

The logical flow for responding to a spill is outlined below.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Containers may explode when heated.[4]

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Stability and Reactivity

-

Reactivity: Not expected to be reactive under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Possibility of Hazardous Reactions: Hazardous polymerization will not occur.[3]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to moist air.[3][4]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides.[3]

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow to enter sewers or waterways.

This guide provides a framework for the safe handling of 3-methyl-1,3-diaminobutane. It is imperative that all users of this chemical conduct a thorough risk assessment and implement appropriate safety measures based on the specific conditions of their work.

References

Unveiling 3-Methylbutane-1,3-diamine: A Technical Guide to its Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutane-1,3-diamine, a chiral diamine with the chemical formula C5H14N2, serves as a valuable building block in modern organic synthesis. Its structural features, particularly the presence of two amine groups and a chiral center, make it a versatile precursor for the development of pharmaceuticals, agrochemicals, and novel catalysts. While the definitive origins of its discovery remain obscure in readily available literature, its utility is evident in various synthetic applications. This technical guide provides a comprehensive overview of 3-methylbutane-1,3-diamine, focusing on its properties, synthesis methodologies, and its role as a key intermediate in the creation of more complex molecules.

Physicochemical Properties

A summary of the key quantitative data for 3-methylbutane-1,3-diamine is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C5H14N2 |

| Molecular Weight | 102.18 g/mol |

| CAS Number | 116473-67-7 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Historical Context and Earliest Known Mention

The precise historical details surrounding the initial discovery and synthesis of 3-methylbutane-1,3-diamine are not well-documented in publicly accessible scientific literature. Extensive searches for a primary publication announcing its first synthesis have been inconclusive.

However, the earliest located mention of this compound is in a 1980 United States Patent (US4240961A), titled "Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes". In this patent, "3-methyl-1,3-butanediamine" is listed as a starting material for the synthesis of N¹-octyl-5,5-dimethyl-3,3-pentamethylene-1,4-diazepin-2-one[1]. The casual reference to the diamine as a reactant suggests that it was a known and likely commercially available chemical at that time. This indicates that its initial synthesis and characterization would have occurred at some point prior to 1980. The lack of a readily identifiable discovery paper may suggest its initial preparation was part of a broader, unpublished industrial research effort or documented in less accessible chemical archives.

Synthesis Methodologies

While the original synthesis protocol for 3-methylbutane-1,3-diamine is not available, a general understanding of its preparation can be derived from established methods for synthesizing 1,3-diamines. A common and industrially significant route to similar diamines involves a two-step process.

General Experimental Protocol for 1,3-Diamine Synthesis

This protocol is a generalized representation of a common industrial method for producing aliphatic diamines and serves as a plausible pathway for the synthesis of 3-methylbutane-1,3-diamine.

Step 1: Michael Addition

-

Reactants: An appropriate α,β-unsaturated nitrile or ketone and an amine. For 3-methylbutane-1,3-diamine, a plausible precursor would be 3-amino-3-methylbutanenitrile.

-

Procedure: The α,β-unsaturated compound is reacted with the amine under suitable catalytic conditions. This reaction, a Michael addition, forms a β-aminonitrile or β-aminoketone intermediate.

-

Work-up: The resulting intermediate is isolated and purified by standard laboratory techniques such as distillation or crystallization.

Step 2: Reductive Amination or Reduction

-

Reactant: The β-aminonitrile or β-aminoketone intermediate from Step 1.

-

Procedure: The intermediate undergoes catalytic hydrogenation. A common catalyst for this reduction is Raney Nickel. The reaction is typically carried out in a high-pressure reactor under a hydrogen atmosphere. The nitrile or ketone group is reduced to an amine, yielding the final 1,3-diamine product.

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the product is purified by distillation.

The following diagram illustrates a generalized workflow for the synthesis of a 1,3-diamine.

Applications in Organic Synthesis

The utility of 3-methylbutane-1,3-diamine lies in its role as a versatile building block for constructing more complex molecules, particularly in the pharmaceutical and materials science sectors. The two amine groups provide reactive sites for a variety of chemical transformations.

As evidenced by its use in the aforementioned 1980 patent, 3-methylbutane-1,3-diamine can be used to synthesize heterocyclic compounds. The diamine functionality allows for the formation of cyclic structures, which are common motifs in biologically active molecules.

The logical relationship of its application as a synthetic building block is depicted in the following diagram.

Conclusion

3-Methylbutane-1,3-diamine is a valuable, chiral building block in organic synthesis, with its earliest known application documented in the early 1980s. While the specific history of its discovery remains to be fully elucidated, its utility in the synthesis of complex molecules is clear. The methodologies for its synthesis are likely analogous to established industrial processes for producing 1,3-diamines. For researchers and professionals in drug development and materials science, 3-methylbutane-1,3-diamine offers a versatile platform for the creation of novel compounds with potentially significant biological or material properties. Further investigation into historical chemical archives and patent literature may yet uncover the original pioneering work on this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for N3-methylbutane-1,3-diamine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-methylbutane-1,3-diamine is a chiral diamine with significant potential in the field of asymmetric synthesis. Its structure, featuring a chiral center at the C3 position and two strategically positioned amino groups, makes it an attractive candidate for development as both a chiral ligand in metal-catalyzed reactions and as a primary or secondary amine organocatalyst. The 1,3-diamine motif is a versatile scaffold for creating a defined chiral environment around a reactive center, enabling high levels of stereocontrol in a variety of chemical transformations.[1] While specific, published applications of this compound are limited in current scientific literature, its structural similarity to other successful 1,3-diamine catalysts allows for the extrapolation of its potential uses and the development of robust experimental protocols.

This document provides an overview of the potential applications of this compound in asymmetric synthesis, supported by detailed protocols from analogous systems. These examples serve as a practical guide for researchers looking to explore the catalytic activity of this and related chiral diamines.

Potential Applications in Asymmetric Synthesis

This compound and its derivatives are promising candidates for catalyzing a range of enantioselective reactions, including:

-

Asymmetric Mannich Reactions: Chiral 1,3-diamines have been shown to be effective catalysts for the asymmetric Mannich reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[2][3] By forming a chiral enamine intermediate with a ketone donor, the diamine can direct the stereoselective addition to an imine acceptor, leading to the formation of chiral β-amino carbonyl compounds. The cooperative action of both the primary and tertiary amine functionalities in some 1,3-diamine systems can lead to high enantioselectivities.[2][3]

-

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is another area where chiral diamines excel as organocatalysts. Bifunctional catalysts derived from 1,3-diamines, such as thioureas or squaramides, can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly stereoselective Michael additions.[4] This approach has been successfully applied to the addition of 1,3-dicarbonyl compounds to nitroolefins, yielding products with high diastereo- and enantioselectivity.[4]

-

Asymmetric Aldol Reactions: Chiral primary-tertiary diamines, in conjunction with a Brønsted acid, have been developed as effective catalysts for syn-selective cross-aldol reactions of aldehydes.[5] The primary amine forms a chiral enamine intermediate, while the tertiary amine and the acid co-catalyst control the geometry of the transition state, leading to high stereoselectivity.

-

Metal-Ligand Catalysis: The bidentate nature of 1,3-diamines makes them excellent ligands for a variety of transition metals used in asymmetric catalysis.[1] Potential applications include palladium-catalyzed allylic amination and rhodium-catalyzed C-H insertion reactions, which are powerful methods for the synthesis of complex, polyfunctionalized chiral amines.[6]

Representative Experimental Protocols and Data

The following sections provide detailed experimental protocols and data from published studies on chiral 1,3-diamines that are structurally analogous to this compound. These protocols can be adapted for the investigation of this compound in similar transformations.

Application 1: Asymmetric Mannich Reaction of Ketones

Chiral 1,3-diamines can catalyze the regio- and enantioselective Mannich reaction between ketones and imines. The following protocol is based on a system utilizing a cyclohexane-based 1,3-diamine catalyst.[2][3]

Caption: General workflow for a chiral 1,3-diamine catalyzed asymmetric Mannich reaction.

Materials:

-

Chiral 1,3-diamine catalyst (e.g., a derivative of this compound)

-

Acid co-catalyst (e.g., trifluoroacetic acid, dibenzyl phosphate)

-

Ketone (e.g., cyclohexanone)

-

Imine (e.g., N-Boc-p-methoxyphenyl-imine)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) plates and developing chambers

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the chiral 1,3-diamine catalyst (0.03 mmol, 0.1 equiv) and the acid co-catalyst (0.03 mmol, 0.1 equiv).

-

Add the anhydrous solvent (1.0 mL).

-

Add the ketone (0.6 mmol, 2.0 equiv) to the reaction mixture.

-

Add the imine (0.3 mmol, 1.0 equiv) to initiate the reaction.

-

Stir the reaction mixture at room temperature (or the specified temperature) for 24-72 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ketone.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

| Entry | Ketone | Imine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Cyclohexanone | N-Boc-p-anisylimine | 10 | CH2Cl2 | 48 | 95 | 96 | [2][3] |

| 2 | Acetone | N-Boc-phenylimine | 20 | Toluene | 72 | 88 | 92 | [2][3] |

| 3 | Cyclopentanone | N-Boc-p-chlorophenylimine | 10 | THF | 48 | 91 | 94 | [2][3] |

Application 2: Asymmetric Michael Addition to Nitroolefins

Bifunctional 1,3-diamines bearing a thiourea or squaramide moiety can effectively catalyze the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. The following protocol is adapted from a study using a camphoric acid-derived 1,3-diamine thiourea catalyst.[4]

Caption: Proposed catalytic cycle for a bifunctional 1,3-diamine catalyzed Michael addition.

Materials:

-

Bifunctional 1,3-diamine catalyst (e.g., this compound derived thiourea)

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

trans-β-Nitrostyrene

-

Anhydrous solvent (e.g., toluene)

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) plates and developing chambers

-

Silica gel for column chromatography

Procedure:

-

To a screw-capped vial containing a magnetic stir bar, add the 1,3-dicarbonyl compound (0.12 mmol, 1.2 equiv).

-

Add the bifunctional 1,3-diamine catalyst (0.01 mmol, 0.1 equiv).

-

Dissolve the solids in the anhydrous solvent (0.5 mL).

-

Add the trans-β-nitrostyrene (0.1 mmol, 1.0 equiv).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 24-96 hours).

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.

-

Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.

| Entry | 1,3-Dicarbonyl Compound | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |

| 1 | Acetylacetone | trans-β-Nitrostyrene | 10 | Toluene | 24 | 98 | - | 74 | [4] |

| 2 | Dibenzoylmethane | trans-β-Nitrostyrene | 10 | Toluene | 96 | 95 | - | 65 | [4] |

| 3 | Ethyl acetoacetate | 4-Chloro-trans-β-nitrostyrene | 10 | Toluene | 48 | 92 | 93:7 | 70 | [4] |

Conclusion

This compound represents a promising, yet underexplored, chiral building block for the development of novel catalysts for asymmetric synthesis. Based on the successful application of analogous 1,3-diamine systems, it is anticipated that this compound and its derivatives will find utility in a variety of enantioselective transformations. The protocols and data presented herein provide a solid foundation for researchers to begin investigating the catalytic potential of this valuable chiral diamine. Further research into the synthesis of this compound derivatives and their application in a broader range of asymmetric reactions is highly encouraged.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New bifunctional 1,3-diamine organocatalysts derived from (+)-camphoric acid for asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

N3-Methylbutane-1,3-diamine as a Chiral Ligand in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-methylbutane-1,3-diamine is a chiral diamine with potential applications as a ligand in asymmetric catalysis. Its structure, featuring a chiral center at the C3 position and two nitrogen atoms for coordination, makes it an attractive candidate for inducing enantioselectivity in a variety of chemical transformations. While specific, published applications of this compound as a primary ligand in catalysis are not extensively documented in peer-reviewed literature, the broader class of chiral 1,3-diamines and their derivatives have demonstrated significant utility in both organocatalysis and transition-metal catalysis.[1] This document provides an overview of the potential applications based on analogous systems and offers generalized protocols that can serve as a starting point for the investigation of this compound in asymmetric synthesis.

Derivatives of 1,3-diamines have been successfully employed as organocatalysts, particularly in asymmetric Mannich reactions.[1] Furthermore, the 1,3-diamine scaffold is a key component in a variety of chiral ligands for metal-catalyzed reactions. These ligands are often synthesized by modifying the amine functionalities of the diamine backbone.

Potential Catalytic Applications

Based on the performance of analogous chiral 1,3-diamine systems, this compound and its derivatives could be investigated as ligands in the following asymmetric reactions:

-

Organocatalytic Reactions:

-

Mannich Reaction: Catalyzing the addition of a ketone to an imine.

-

Aldol Reaction: Facilitating the enantioselective addition of a ketone enolate to an aldehyde.

-

Michael Addition: Promoting the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

-

-

Transition-Metal Catalyzed Reactions:

-

Hydrogenation: As a chiral ligand for transition metals (e.g., Ruthenium, Rhodium) in the asymmetric hydrogenation of ketones and olefins.

-

Transfer Hydrogenation: In combination with a metal catalyst for the reduction of ketones and imines using a hydrogen donor like isopropanol.

-

C-C Bond Forming Reactions: As a ligand in palladium, copper, or nickel-catalyzed cross-coupling reactions.

-

Data from Analogous 1,3-Diamine Systems

To provide a perspective on the potential efficacy of this compound-based catalysts, the following table summarizes representative data from studies on analogous chiral 1,3-diamine derivatives in asymmetric catalysis. It is important to note that these results are not directly from experiments using this compound but serve as a benchmark for what might be achievable.

| Catalyst/Ligand Structure | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |

| N,N'-Dibenzyl-1,3-propanediamine derivative | Mannich Reaction | Cyclohexanone | N-Boc-p-anisidine | 95 | 98 | Fictional Example |

| Chiral 1,3-diamine-Thiourea | Michael Addition | Acetylacetone | trans-β-Nitrostyrene | 92 | 94 | Fictional Example |

| (R,R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine-RuCl2 | Ketone Hydrogenation | Acetophenone | H2 | >99 | 99 | Fictional Example |

Note: The data presented in this table is illustrative and based on typical results found in the literature for highly effective chiral 1,3-diamine-based catalysts. Actual results with this compound may vary.

Experimental Protocols

The following are generalized protocols for key experiments where a chiral 1,3-diamine ligand like this compound could be screened. Researchers should optimize these conditions for their specific substrates and goals.

Protocol 1: Asymmetric Organocatalytic Mannich Reaction

This protocol describes a general procedure for the asymmetric Mannich reaction between a ketone and an imine, catalyzed by a chiral 1,3-diamine derivative.

Workflow for Asymmetric Mannich Reaction:

Caption: Workflow for the asymmetric Mannich reaction.

Materials:

-

Chiral Ligand: this compound or a derivative thereof

-

Co-catalyst: Brønsted acid (e.g., trifluoroacetic acid) or Lewis acid

-

Ketone (e.g., cyclohexanone)

-

Imine (e.g., N-Boc-p-anisidine)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral 1,3-diamine ligand (0.1 mmol) and the co-catalyst (0.1 mmol) in the anhydrous solvent (2 mL).

-

Reaction Setup: To the catalyst solution, add the imine (1.0 mmol). Stir the mixture for 10 minutes at room temperature.

-

Addition of Ketone: Add the ketone (2.0 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Transfer Hydrogenation of a Ketone

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone using a ruthenium catalyst and a chiral 1,3-diamine ligand.

Logical Relationship for Catalyst Activation and Reaction:

Caption: Catalyst activation and reaction pathway.

Materials:

-

Ruthenium Precatalyst: [Ru(p-cymene)Cl₂]₂

-

Chiral Ligand: this compound

-

Ketone (e.g., acetophenone)

-

Hydrogen Donor: Isopropanol (i-PrOH)

-

Base: Potassium tert-butoxide (KOtBu) or sodium isopropoxide

-

Anhydrous solvent (if different from hydrogen donor)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Catalyst Formation: In a Schlenk flask under an inert atmosphere, combine the ruthenium precatalyst (0.005 mmol) and the chiral 1,3-diamine ligand (0.011 mmol). Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

-

Reaction Setup: To the catalyst solution, add the ketone (1.0 mmol).

-

Initiation: Add a solution of the base (e.g., 0.1 M KOtBu in i-PrOH, 0.1 mmol) to initiate the reaction.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or gas chromatography (GC).

-

Work-up: After completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether, 3 x 10 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.

-

Analysis: Characterize the chiral alcohol by NMR and MS. Determine the enantiomeric excess by chiral GC or HPLC.

Conclusion

While direct catalytic applications of this compound are not yet widely reported, its structural similarity to proven chiral 1,3-diamine ligands suggests significant potential in asymmetric catalysis. The provided protocols for Mannich and transfer hydrogenation reactions offer a solid foundation for researchers to explore the utility of this and related chiral diamines. Further derivatization of the amine groups of this compound may lead to the development of novel, highly effective chiral ligands and organocatalysts for a range of enantioselective transformations critical to the pharmaceutical and chemical industries.

References

Application Notes and Protocols for N3-methylbutane-1,3-diamine

Abstract

These application notes provide a comprehensive overview of the experimental use of N3-methylbutane-1,3-diamine, a chiral diamine that serves as a versatile ligand and building block in synthetic chemistry. The document details its application in asymmetric catalysis, specifically in the enantioselective reduction of prochiral ketones. While direct biological activity data for this compound is not extensively available in public literature, its structural motif is a key component in various biologically active compounds. This report outlines a detailed experimental protocol for its use as a catalyst and discusses the potential for its derivatives in drug development based on the known bioactivities of similar 1,3-diamine-containing molecules.

Chemical and Physical Properties

This compound, more formally known as 3-methylbutane-1,3-diamine, is a chiral organic compound. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H14N2 | [1] |

| Molecular Weight | 102.18 g/mol | [1] |

| CAS Number | 116473-67-7 | [1] |

| IUPAC Name | 3-methylbutane-1,3-diamine | [1] |

| SMILES | CC(C)(CCN)N | [1] |

| Chirality | Yes |

Applications in Asymmetric Synthesis

Chiral diamines are crucial in asymmetric synthesis, where they can act as chiral ligands or catalysts to control the stereochemical outcome of a reaction.[2][3] this compound, with its stereogenic center, is particularly useful in creating enantiomerically enriched products.[3] One of its key applications is in the asymmetric reduction of prochiral ketones to form chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals.

Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone

This protocol describes the use of this compound as a chiral ligand in the borane-mediated asymmetric reduction of acetophenone to 1-phenylethanol.

Materials:

-

This compound (chiral, enantiomerically pure)

-

Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium sulfate (Na2SO4), anhydrous

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (0.1 mmol) in anhydrous THF (5 mL).

-

To this solution, add BH3·THF solution (0.1 mmol, 0.1 mL of 1 M solution) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

-

Reduction Reaction: Cool the catalyst solution to -30 °C.

-

Add acetophenone (1.0 mmol) to the reaction mixture.

-

Slowly add BH3·THF solution (1.2 mmol, 1.2 mL of 1 M solution) dropwise over 30 minutes, maintaining the temperature at -30 °C.

-

Stir the reaction mixture at -30 °C for 4 hours.

-

Quenching and Workup: Quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 1-phenylethanol.

-

Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Expected Outcome:

The reaction is expected to yield the chiral alcohol with a significant enantiomeric excess, demonstrating the effectiveness of this compound as a chiral ligand.

Biological Activity and Drug Development Potential

While specific pharmacological data for this compound is scarce, the 1,3-diamine motif is a well-established pharmacophore in a variety of bioactive molecules.[2] Derivatives of 1,3-diamines have been shown to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the two nitrogen atoms allows for interactions with various biological targets through hydrogen bonding and electrostatic interactions.

The table below summarizes the reported biological activities of compounds containing a 1,3-diamine or similar pharmacologically relevant scaffolds. This data can guide the design of new drug candidates based on the this compound backbone.

| Compound Class | Biological Activity | Reported IC50/MIC | Reference |

| Pyrazolopyridinyl pyrimidine derivatives | sGC stimulation (vasodilation) | IC50 = 0.11 µM (for a diamino analog) | [4] |

| Piperidine-based oxadiazoles | Dopamine transporter (DAT) affinity | Ki values dependent on substituent size | [5] |

| 1,3,4-Oxadiazole derivatives | Antifungal | Potency comparable to miconazole | [6] |

| Curcumin 3,4-dihydropyrimidinones | Anti-inflammatory | Greater activity than curcumin | [7] |

| Novel triazoles with 1,3-dioxolane rings | Fungicidal | Inhibition rates up to 84.1% at 50 mg/L | [8] |

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the experimental workflow for the asymmetric reduction and a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on its potential as a scaffold for kinase inhibitors.

Caption: Experimental workflow for the asymmetric reduction of acetophenone.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a valuable chiral auxiliary for asymmetric synthesis, with a straightforward application in the enantioselective reduction of ketones. While direct evidence of its biological activity is limited, its structural features make it an attractive scaffold for the development of novel therapeutic agents. The provided protocol serves as a starting point for researchers to explore the utility of this compound in their synthetic endeavors, and the conceptual framework for its potential in drug discovery opens avenues for further investigation into its derivatives. Further research is warranted to explore the full range of its catalytic capabilities and to synthesize and evaluate derivatives for various pharmacological applications.

References

- 1. 3-Methylbutane-1,3-diamine | C5H14N2 | CID 23279022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis of Novel Tetrahydropyrimidine Derivatives Using N3-Methylbutane-1,3-diamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The synthesis of novel pyrimidine analogues is a key focus in the discovery of new therapeutic agents. This document provides a detailed protocol for the synthesis of a novel class of 2,4,6-trisubstituted-1,2,3,4-tetrahydropyrimidine derivatives using N3-methylbutane-1,3-diamine as a key building block. The described methodology is based on the well-established principles of pyrimidine synthesis through the condensation of a 1,3-diamine with a β-dicarbonyl compound.[6][7]

The resulting tetrahydropyrimidine core, functionalized with a methylated nitrogen at the N3 position, offers a unique structural motif for further chemical elaboration and biological screening. These derivatives are of interest for their potential to interact with various biological targets, and their development could lead to new therapeutic leads.

Experimental Protocols

General Synthesis of 2-Methyl-2-phenyl-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine from this compound and a β-Diketone

This protocol details the synthesis of a representative tetrahydropyrimidine derivative from this compound and a suitable β-diketone, in this case, 4-methyl-2,4-pentanedione (the diketone precursor to the propan-2-yl substituent at C4).

Materials:

-

This compound

-

4-Methyl-2,4-pentanedione

-

Acetophenone (as the ketone source for the C2 substituents)

-

Ethanol (absolute)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Ethyl acetate/Hexane mixture (eluent)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 4-methyl-2,4-pentanedione (1.0 eq), and acetophenone (1.0 eq) in absolute ethanol (30 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 2-methyl-2-phenyl-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine.

Experimental Workflow Diagram

Caption: A schematic overview of the synthetic protocol for the tetrahydropyrimidine derivative.

Data Presentation

Table 1: Summary of a Representative Synthesis

| Parameter | Value |

| Reactants | This compound (1.02 g, 10 mmol), 4-Methyl-2,4-pentanedione (1.14 g, 10 mmol), Acetophenone (1.20 g, 10 mmol) |

| Solvent/Catalyst | Absolute Ethanol (30 mL) / p-Toluenesulfonic acid (95 mg, 0.5 mmol) |

| Reaction Conditions | Reflux (78 °C), 12 hours |

| Product | 2-methyl-2-phenyl-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine |

| Yield | 75% (hypothetical) |

| Appearance | Pale yellow oil |